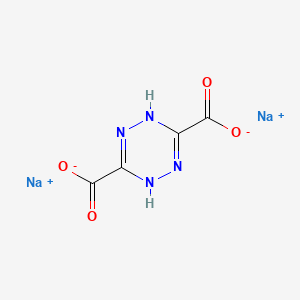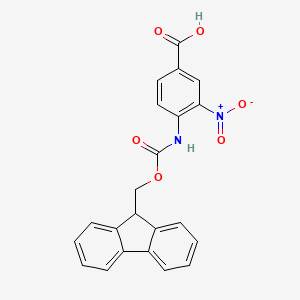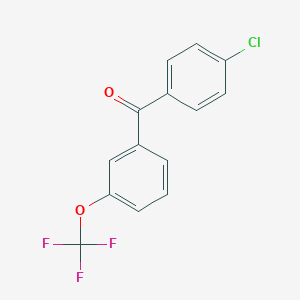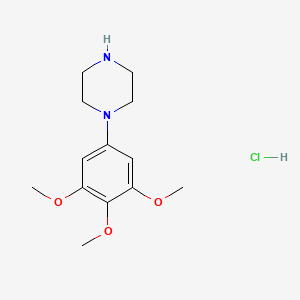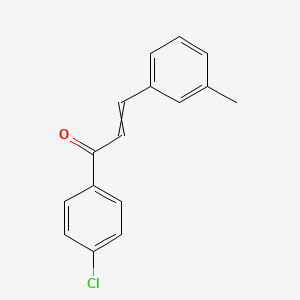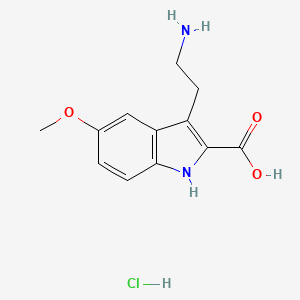
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Mechanism of Action
Target of Action
The compound, 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride, bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N-acetyltryptamine) . These molecules play a key role in the daily behavioral and physiological states of humans . The primary targets of this compound are likely to be similar to those of serotonin and melatonin, which include various serotonin receptors present in the brain .
Mode of Action
Serotonin, for instance, binds to its receptors, triggering a cascade of intracellular events that modulate neuronal activity . Similarly, this compound may interact with its targets, leading to changes in cellular activity .
Biochemical Pathways
The compound is structurally similar to serotonin and melatonin, which are involved in numerous biochemical pathways. Serotonin, for instance, is involved in mood regulation, cognition, reward, learning, memory, and numerous physiological processes . Melatonin plays a key role in regulating sleep-wake cycles . Therefore, it is plausible that this compound may affect similar biochemical pathways.
Pharmacokinetics
For instance, serotonin is rapidly absorbed and widely distributed in the body, and it is metabolized by monoamine oxidase to 5-Hydroxyindoleacetic acid .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes regulated by serotonin and melatonin. It may influence mood, cognition, reward, learning, memory, sleep-wake cycles, and various other physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with 5-methoxyindole, which is commercially available or can be synthesized from indole through methoxylation.
Carboxylation: The 5-methoxyindole undergoes carboxylation to introduce the carboxylic acid group at the 2-position. This can be achieved using carbon dioxide under high pressure in the presence of a base.
Aminoethylation: The next step involves the introduction of the aminoethyl group at the 3-position. This can be done through a Mannich reaction, where the indole is reacted with formaldehyde and ethylamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol. Reducing agents like lithium aluminum hydride are typically used.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups. This is often achieved using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Products include indole-2-carboxylic acid derivatives.
Reduction: Products include 2-hydroxyindole derivatives.
Substitution: Products vary depending on the nucleophile used but can include various substituted indoles.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a neurotransmitter analog. Its structure is similar to that of serotonin and melatonin, making it a candidate for research into neurological functions and disorders.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its similarity to serotonin suggests it could be useful in treating conditions related to serotonin imbalance, such as depression and anxiety.
Industry
Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Serotonin (5-hydroxytryptamine): A neurotransmitter involved in mood regulation.
Melatonin (5-methoxy-N-acetyltryptamine): A hormone that regulates sleep-wake cycles.
Tryptamine: A monoamine alkaloid that serves as a precursor to serotonin.
Uniqueness
What sets 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its methoxy group at the 5-position and carboxylic acid group at the 2-position provide unique reactivity compared to other indole derivatives.
This compound’s versatility makes it a valuable subject of study in various scientific disciplines, offering potential insights and applications that extend beyond those of its similar counterparts.
Properties
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16;/h2-3,6,14H,4-5,13H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNPTHMISVKFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
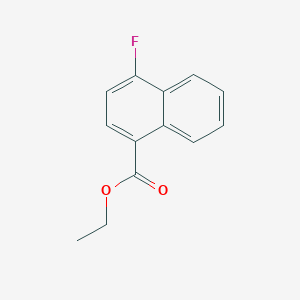
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)
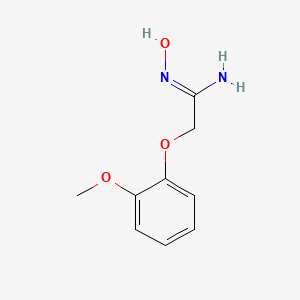

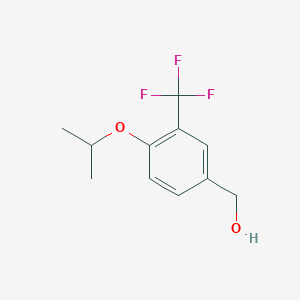
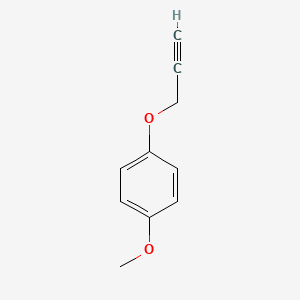
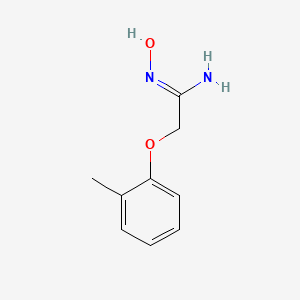
![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)
